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Compound of Interest
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Cat. No.: B3178352

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug
Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACS), the linker molecule plays
a pivotal role. It is not merely a spacer but a critical component that influences the solubility,
stability, pharmacokinetics, and overall efficacy of the conjugate. PEG3-0O-CH2COOH, a short-
chain, monodisperse polyethylene glycol (PEG) derivative, has emerged as a valuable
hydrophilic linker. Its structure, featuring a terminal hydroxyl group and a carboxylic acid,
provides a versatile platform for bioconjugation while imparting favorable physicochemical
properties to the final molecule. This technical guide provides a comprehensive overview of
PEG3-0-CH2COOH, including its properties, synthesis, and applications, supported by
experimental protocols and data to aid researchers in its effective utilization.

Core Properties of PEG3-O-CH2COOH

PEG3-0-CH2COOH, also known by its IUPAC name 2-(2-(2-(2-
hydroxyethoxy)ethoxy)ethoxy)acetic acid, is a heterobifunctional linker. The ethylene glycol
repeats confer hydrophilicity, which is crucial for improving the solubility of often hydrophobic
drug payloads or protein ligands.[1]

Physicochemical and General Properties:
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Property Value Source

CAS Number 51951-05-4 [2]

Molecular Formula C8H1606 [2]

Molecular Weight 208.21 g/mol [2]
2-(2-(2-(2-

IUPAC Name hydroxyethoxy)ethoxy)ethoxy) [2]
acetic acid

HO-PEG3-CH2COOH,
Synonyms ) [2]
PROTAC Linker 8

Appearance Solid, semi-solid, or liquid [3]

Purity Typically 295% [2]

N Sealed in a dry environment at
Storage Conditions [2][3]
2-8°C or -20°C

Applications in Drug Development

The primary utility of PEG3-O-CH2COOH lies in its role as a linker in complex therapeutic
modalities like PROTACs and ADCs.

PROTACSs (Proteolysis Targeting Chimeras)

PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the ubiquitination and subsequent degradation of the target protein by the
proteasome.[4] The linker in a PROTAC is a critical determinant of the efficacy of the resulting
degrader. PEG linkers are the most commonly used motifs in PROTAC design, with statistics
showing their use in 54% of reported PROTACSs.[4]

The inclusion of a hydrophilic PEG linker, such as PEG3-O-CH2COOH, offers several
advantages:

 Increased Water Solubility: It enhances the solubility of the often hydrophobic PROTAC
molecule, which can improve cell permeability and oral absorption.[4]
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o Optimal Length and Flexibility: The defined length of the PEG3 unit provides a precise
spacer to facilitate the formation of a stable ternary complex between the target protein and
the E3 ligase.[5]

Signaling Pathway Example: Androgen Receptor (AR) Degradation

The Androgen Receptor (AR) is a key driver in prostate cancer.[6][7] PROTACSs that target AR
for degradation represent a promising therapeutic strategy, especially in castration-resistant
prostate cancer (CRPC).[8] The first small-molecule PROTAC developed in 2008 to degrade
AR utilized a PEG-based linker.[2] While specific data for a PROTAC using the PEG3-0-
CH2COOH linker is not readily available, the general principle is illustrated below. A PROTAC
would consist of a ligand that binds to the AR, a linker such as PEG3-O-CH2COOH, and a
ligand that binds to an E3 ligase like von Hippel-Lindau (VHL) or Cereblon (CRBN).
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PROTAC-mediated degradation of the Androgen Receptor.

Representative Quantitative Data for AR PROTACSs (using various linkers):
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Target E3 Ligase . Referenc
PROTAC . . DC50 Dmax Cell Line
Protein Ligand e
Androgen
ARD-69 VHL 0.76 nM >95% VCaP [3]19]
Receptor
Androgen
ARD-69 VHL 0.86 nM >95% LNCaP [3]19]
Receptor
Androgen
ARD-69 VHL 10.4 nM >95% 22Rv1 [3]
Receptor

Compound  Androgen
MDM2 10 uM - HelLa [4]
9 Receptor

Note: The data presented is for PROTACs with different linkers but targeting the same protein,
illustrating the range of potencies achievable.

ADCs (Antibody-Drug Conjugates)

ADCs are a class of biopharmaceuticals designed as a targeted therapy for cancer.[10] They
consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker is a critical
component influencing the ADC's stability, pharmacokinetics, and efficacy.[10] Hydrophilic
linkers like PEG3-O-CH2COOH are used to:

» Mitigate Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic. Attaching
them to an antibody can lead to aggregation and rapid clearance from circulation. A
hydrophilic PEG linker can create a "protective shield" around the payload, improving the
overall solubility and stability of the ADC.[10]

e Improve Pharmacokinetics: The PEG chain can prolong the circulation half-life of the ADC by
creating a hydration shell, which reduces non-specific clearance.[10]

» Enable Higher Drug-to-Antibody Ratios (DARS): By preventing aggregation, hydrophilic
linkers can allow for the attachment of more drug molecules per antibody, potentially
increasing the potency of the ADC.[10]

Signaling Pathway Example: HER2-Targeted Therapy

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.medchemexpress.com/ARD-69.html
https://www.researchgate.net/publication/330301249_Discovery_of_ARD-69_as_a_Highly_Potent_Proteolysis_Targeting_Chimera_PROTAC_Degrader_of_Androgen_Receptor_AR_for_the_Treatment_of_Prostate_Cancer
https://www.medchemexpress.com/ARD-69.html
https://www.researchgate.net/publication/330301249_Discovery_of_ARD-69_as_a_Highly_Potent_Proteolysis_Targeting_Chimera_PROTAC_Degrader_of_Androgen_Receptor_AR_for_the_Treatment_of_Prostate_Cancer
https://www.medchemexpress.com/ARD-69.html
https://www.scienceopen.com/document_file/3feb7329-7e03-4941-876a-ecebed6eaa7d/PubMedCentral/3feb7329-7e03-4941-876a-ecebed6eaa7d.pdf
https://www.researchgate.net/figure/PK-profiles-of-ADCs-with-different-linker-stability_fig5_269041920
https://www.researchgate.net/figure/PK-profiles-of-ADCs-with-different-linker-stability_fig5_269041920
https://www.benchchem.com/product/b3178352?utm_src=pdf-body
https://www.researchgate.net/figure/PK-profiles-of-ADCs-with-different-linker-stability_fig5_269041920
https://www.researchgate.net/figure/PK-profiles-of-ADCs-with-different-linker-stability_fig5_269041920
https://www.researchgate.net/figure/PK-profiles-of-ADCs-with-different-linker-stability_fig5_269041920
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3178352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Human Epidermal Growth Factor Receptor 2 (HERZ2) is overexpressed in a significant portion
of breast, gastric, and other cancers, making it a key therapeutic target.[11] ADCs targeting
HER2, such as Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (T-DXd), have
shown significant clinical success.[12] A hydrophilic linker like PEG3-O-CH2COOH can be
incorporated into the design of such ADCs to improve their therapeutic index.

Click to download full resolution via product page

Mechanism of action for a HER2-targeted ADC.

Representative Data for ADCs with Hydrophilic Linkers:

Studies on ADCs with varying PEG linker lengths have demonstrated the impact on
pharmacokinetics and tolerability. While specific data for a PEG3 linker is limited, a study on

ADCs with different PEG sizes provides valuable insights.
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Clearance Tolerability in
ADC Construct Linker Rate Mice (50 mg/lkg Reference
(mL/day/kg) dose)
Non-binding IgG- )
PEG2 High Not tolerated [13]
PEG-MMAE
Non-binding IgG- .
PEG4 High Not tolerated [13]
PEG-MMAE
Non-binding IgG-
PEGS8 Moderate Tolerated [13]
PEG-MMAE
Non-binding IgG-
PEG12 Low Tolerated [13]

PEG-MMAE

This data suggests that while very short PEG linkers (like PEG2 and PEG4) may not be
sufficient to overcome the hydrophobicity of the payload, leading to rapid clearance and poor
tolerability, slightly longer chains begin to show significant improvements. A PEG3 linker would
fall within this critical range where its properties would need to be carefully evaluated.

Experimental Protocols
Synthesis of PEG3-O-CH2COOH (Representative
Protocol)

A specific, detailed protocol for the synthesis of PEG3-O-CH2COOH is not widely published.
However, a plausible synthetic route can be inferred from standard organic chemistry reactions.
A two-step process involving a Williamson ether synthesis followed by an oxidation reaction is a
common approach for similar molecules.

Step 1: Williamson Ether Synthesis to form the alcohol precursor

This step would involve reacting the sodium salt of diethylene glycol with 2-chloroethanol to
form triethylene glycol. A more direct approach for a heterobifunctional PEG linker often
involves protecting group chemistry to ensure selective reaction at one terminus.

Step 2: Selective Oxidation of the Terminal Alcohol

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.researchgate.net/figure/ADC-pharmacokinetic-and-tolerability-as-a-function-of-PEG-size-A-Conjugate-exposure-was_fig4_309877159
https://www.researchgate.net/figure/ADC-pharmacokinetic-and-tolerability-as-a-function-of-PEG-size-A-Conjugate-exposure-was_fig4_309877159
https://www.researchgate.net/figure/ADC-pharmacokinetic-and-tolerability-as-a-function-of-PEG-size-A-Conjugate-exposure-was_fig4_309877159
https://www.researchgate.net/figure/ADC-pharmacokinetic-and-tolerability-as-a-function-of-PEG-size-A-Conjugate-exposure-was_fig4_309877159
https://www.benchchem.com/product/b3178352?utm_src=pdf-body
https://www.benchchem.com/product/b3178352?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3178352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The terminal hydroxyl group of triethylene glycol can be selectively oxidized to a carboxylic
acid. TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)-catalyzed oxidation is a mild and efficient
method for this transformation.

Representative TEMPO-catalyzed Oxidation Protocol:
o Materials:

o Triethylene glycol (or a suitable mono-protected precursor)

o TEMPO

o Sodium hypochlorite (bleach)

o Sodium chlorite

o Phosphate buffer (pH ~6.5)

o Acetonitrile

o Sodium sulfite

o Dichloromethane (DCM)

o Sodium sulfate

e Procedure:

o

Dissolve triethylene glycol in a mixture of acetonitrile and phosphate buffer.

Add TEMPO to the solution.

[e]

o

In a separate flask, prepare a solution of sodium chlorite in water.

[¢]

Slowly and simultaneously add the sodium chlorite solution and a dilute solution of sodium
hypochlorite to the reaction mixture, maintaining the temperature below 35°C.

[¢]

Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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o Quench the reaction by adding a saturated solution of sodium sulfite.
o Acidify the mixture to pH 3-4 with HCI.
o Extract the product with dichloromethane.

o Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure
to yield the crude product.

o Purify the product by column chromatography to obtain pure PEG3-O-CH2COOH.
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Triethylene Glycol

Acidification &
Extraction (DCM)

Purification
(Chromatography)

Quenching
(Na2s03)

PEG3-O-CH2COOH

Oxidation Reaction

TEMPO (cat.)
NaOCI (cat.)
NaClOz2 (stoich.)
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Step 1: Activation

PEG3-O-CH2COOH
(in Activation Buffer, pH 4.5-6.0)

Add EDC & NHS

Incubate 15-30 min at RT

Activated Linker
(NHS-ester)

Step 2: Coupling

Amine-containing Molecule
(in Coupling Buffer, pH 7.2-8.0)

Mix Activated Linker

with Amine Molecule

Incubate 2h at RT or overnight at 4°C

Step 3: Quenchi{ig & Purification

Add Quenching Buffer
(e.g., Tris, Hydroxylamine)

Purify Conjugate
(e.g., Desalting Column)

Final Conjugate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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